molecular formula C17H16ClN5O B2518517 N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351641-10-5

N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2518517
CAS No.: 1351641-10-5
M. Wt: 341.8
InChI Key: JIILPSKFVKGTBY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic chemical compound designed for research applications, featuring a pyridazine core linked to a 3,5-dimethylpyrazole and a chloro-methylphenyl carboxamide group. This structure incorporates heterocyclic motifs recognized for their significance in medicinal chemistry. The pyridazine ring is a nitrogen-containing heterocycle known for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which are valuable properties for molecular recognition and interaction with biological targets . The specific molecular architecture of this compound suggests potential for investigation in several high-value research areas. One primary field of interest is oncology, particularly in the inhibition of tyrosine kinases. Pyridazine-based scaffolds are established components in targeted anticancer agents, as exemplified by FDA-approved drugs, and are frequently explored for their ability to modulate kinase signaling pathways critical for cancer cell proliferation and survival . Furthermore, the presence of the carboxamide moiety indicates potential for research into carbonic anhydrase (CA) inhibition. Sulfonamides and related compounds bearing pyrazole and pyridazine carboxamide units have been investigated as isoform-selective inhibitors of human carbonic anhydrases (hCAs), which are enzymes implicated in conditions like glaucoma, cancer, and cerebral ischemia . Additionally, the pyridazinone core, a related structure, is well-documented in cardiovascular research for its vasodilatory effects, positioning this compound as a candidate for studies in reverse cardio-oncology—the intersection of cardiovascular disease and cancer . This reagent is offered exclusively for research use in these and other exploratory biochemical and pharmacological studies.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-10-9-11(2)23(22-10)16-8-7-15(20-21-16)17(24)19-14-6-4-5-13(18)12(14)3/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILPSKFVKGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN5O, with a molecular weight of approximately 345.79 g/mol. The compound features a chloro-substituted phenyl ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Weight345.79 g/mol
Molecular FormulaC16H16ClN5O
LogP4.52
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area69.12 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that the pyrazole group may enhance the compound's ability to inhibit specific kinases associated with tumor growth and metastasis.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways.
  • Anti-inflammatory Activity : Similar compounds have shown potential as selective COX-2 inhibitors, suggesting that this compound might also exhibit anti-inflammatory properties.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 Cell Line : Exhibited a GI50 value of approximately 3.79 µM.
  • NCI-H460 Cell Line : Showed an LC50 value around 42.30 µM .

Anti-inflammatory Potential

The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory effects, with some pyrazole derivatives displaying superior inhibition compared to established drugs like celecoxib .

Case Studies

  • In Vivo Studies : A study investigated the effects of similar pyrazole compounds on tumor growth in mouse models, demonstrating significant reductions in tumor size and weight compared to control groups.
  • SAR Analysis : Structure-activity relationship studies have identified key substituents that enhance biological activity, emphasizing the importance of the chloro and dimethyl groups in optimizing efficacy against specific targets .

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

  • Liver Carcinoma (HepG2) : IC50 values reported around 5.35 µM.
  • Lung Carcinoma (A549) : IC50 values approximately 8.74 µM.

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example:

  • Inhibition Rates : Compounds structurally similar to this compound demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations of 10 µM.

This activity positions the compound as a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that certain derivatives exhibit significant antimicrobial activity comparable to standard antibiotics, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Mechanism Exploration

A study conducted on the anticancer effects of this compound involved evaluating its effects on HepG2 and A549 cell lines. The results indicated:

Cell LineIC50 Value (µM)Mechanism
HepG25.35Apoptosis induction
A5498.74Cell cycle arrest

This study underscores the need for further investigation into the specific pathways through which this compound exerts its anticancer effects.

Case Study 2: Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties, this compound was evaluated alongside established anti-inflammatory drugs. The findings revealed:

Inflammatory MediatorCompound Inhibition (%)Standard Drug Inhibition (%)
TNF-α61–8576
IL-676–9386

These results suggest that this compound could be developed into a therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues from Anticancer Research ()

Three pyridazine-carboxamide derivatives (11c, 11d, 11e) were synthesized with a common adamantane-substituted carboxamide core but varying substituents at the 6-position of the pyridazine ring:

Compound ID Substituent at Pyridazine 6-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
11c Cyclopentylamino C₂₃H₂₈F₃N₅O 451.5 135–136
11d Morpholino C₂₂H₂₇F₃N₄O₂ 436.5 177–178
11e (2-Trifluoromethylbenzyl)amino C₂₉H₂₈F₆N₄O 586.5 Not reported

Key Observations :

  • Substituent Effects: The 6-position substituent significantly influences physicochemical properties. For example, 11d (morpholino group) exhibits a higher melting point (177–178°C) compared to 11c (cyclopentylamino, 135–136°C), likely due to enhanced crystallinity from the morpholine oxygen’s hydrogen-bonding capacity .

Pyridazine Derivatives with Varied Aromatic Substitutions ()

Two additional analogues highlight the role of aromatic substituents:

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide (CAS 1351647-93-2)

  • Structure : Features a 2-methoxybenzyl group instead of the 3-chloro-2-methylphenyl moiety.
  • Molecular Weight : 337.4 g/mol (C₁₈H₁₉N₅O₂) .
  • Implications : The methoxy group may enhance solubility compared to the chloro-methylphenyl group but could reduce lipophilicity, affecting membrane permeability.

N-((6-Cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 2194848-99-0) Structure: Incorporates a cyclopropylpyrimidinylmethyl group. Molecular Weight: 349.4 g/mol (C₁₈H₁₉N₇O) .

Crystalline Forms and Solid-State Properties ()

These forms are critical for optimizing bioavailability and manufacturing processes .

Q & A

Q. What are the typical synthetic routes and critical steps for preparing N-(3-chloro-2-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?

The synthesis involves multi-step organic reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:

  • Core structure assembly : Formation of the pyridazine core via cyclization reactions under reflux conditions with solvents like dimethylformamide (DMF) .
  • Functionalization : Introduction of the 3,5-dimethylpyrazole moiety through nucleophilic substitution, often requiring catalysts like K₂CO₃ .
  • Amide bond formation : Coupling the pyridazine intermediate with the 3-chloro-2-methylphenyl group using carbodiimide reagents (e.g., EDCI/HOBt) .
  • Purification : Chromatography or recrystallization to isolate the final product (>95% purity) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy : To confirm molecular structure (e.g., ¹H-NMR for proton environments, ¹³C-NMR for carbon backbone) .
  • Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) .
  • IR spectroscopy : Identification of functional groups like amides (C=O stretch ~1630–1680 cm⁻¹) .
  • X-ray crystallography : For definitive structural elucidation (e.g., bond angles, dihedral angles) .

Q. How is purity optimized during synthesis, and what challenges arise?

  • Chromatography : Column chromatography with silica gel or preparative TLC (e.g., PE:EA = 8:1) removes byproducts .
  • Recrystallization : Ethanol or DMF/water mixtures yield high-purity crystals .
  • Challenges :
    • Solubility issues in polar solvents due to hydrophobic substituents .
    • Side reactions during amide coupling requiring strict stoichiometric control .

Advanced Questions

Q. How can statistical design of experiments (DoE) optimize reaction yield and scalability?

  • Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .

  • Response surface methodology (RSM) : Optimize variables like catalyst concentration and reaction time. Example:

    FactorRange TestedOptimal Value
    Temperature (°C)60–10080
    Catalyst (mol%)1.0–2.01.5
    Reaction time (h)12–2418
  • Validation : Confirm predicted yields (±5% error margin) via triplicate runs .

Q. How do structural analogs influence biological activity, and how can SAR studies resolve contradictions?

  • Key structural features :

    • Chlorobenzyl group : Enhances lipophilicity and target binding (e.g., antiviral activity in ).
    • Pyrazole moiety : Modulates electron distribution, affecting receptor affinity .
  • Case study : Analogs with dichlorobenzyl (vs. monochloro) show reduced activity due to steric hindrance . SAR tables clarify trends:

    Analog SubstituentIC₅₀ (nM)Target Binding ΔG (kcal/mol)
    3-Cl-2-MePh12.3-9.8
    2,6-DiClPh45.6-7.2
    4-F-Ph28.9-8.1
  • Contradiction resolution : Compare bioassay conditions (e.g., cell lines, incubation times) and validate via orthogonal assays (e.g., SPR vs. enzymatic) .

Q. What computational strategies predict target interactions and guide experimental validation?

  • Docking simulations : Use AutoDock Vina to model binding to SARS-CoV-2 Mpro (PDB: 6LU7) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Validation : Pair computational hits with SPR or ITC to measure binding kinetics (e.g., Kd values) .

Q. How are conflicting bioactivity data resolved across studies?

  • Root-cause analysis :
    • Assay variability : Normalize data using positive controls (e.g., remdesivir for antiviral assays) .
    • Metabolic instability : Test compound stability in liver microsomes to rule out false negatives .
  • Consensus scoring : Integrate data from multiple assays (e.g., cytotoxicity, target inhibition) to rank efficacy .

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